molecular formula C10H9N3O5S B028832 Benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro- CAS No. 29699-89-6

Benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro-

Cat. No. B028832
CAS RN: 29699-89-6
M. Wt: 283.26 g/mol
InChI Key: XHJLDAHBWWMCRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives involves complex chemical reactions, including metal-promoted tandem nitration and halogenation processes, as well as copper(II)-catalyzed domino synthesis techniques. These methods show high chemoselective and functional group compatibility, offering efficient pathways to produce derivatives with specified halogen and nitro substitutions (Yu et al., 2022); (Ge et al., 2020).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been elucidated through X-ray crystallography, revealing detailed geometrical arrangements and intermolecular interactions. For example, studies have shown that these compounds can crystallize in monoclinic space groups with specific cell parameters, highlighting the structural diversity within this chemical family (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, leading to a wide range of properties and potential applications. These reactions include base-mediated intramolecular C-arylation and the formation of Schiff bases through reactions with aldehydes, further diversifying the chemical functionality and utility of these compounds (Kisseljova et al., 2014).

Physical Properties Analysis

The physical properties, including crystalline structures and hydrogen-bonding patterns, have been extensively studied. These studies provide insight into the stability and solubility of benzenesulfonamide derivatives, which are crucial for their practical applications. For instance, the analysis of hydrogen-bonding patterns reveals how these interactions contribute to the overall stability of the crystalline structure (Subashini et al., 2007).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including their reactivity towards other compounds and their potential as inhibitors or reactants in various biological and chemical processes, have been a subject of significant research interest. Studies have explored these compounds' roles as inhibitors for different enzymes, demonstrating the versatility of their chemical properties and potential therapeutic applications (Mishra et al., 2016).

Safety And Hazards

The safety data sheet for Sulfamethoxazole, a compound similar to “Benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro-”, indicates that it is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O5S/c1-7-6-10(11-18-7)12-19(16,17)9-4-2-8(3-5-9)13(14)15/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJLDAHBWWMCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352058
Record name benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro-

CAS RN

29699-89-6
Record name 4-Nitro-sulfamethoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29699-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-sulfamethoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029699896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NITRO-SULFAMETHOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUX9Z8AS99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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